molecular formula C18H15BrN2O4 B12579488 2-Bromobenzene-1,4-dicarboxylic acid--pyridine (1/2) CAS No. 192770-03-9

2-Bromobenzene-1,4-dicarboxylic acid--pyridine (1/2)

Cat. No.: B12579488
CAS No.: 192770-03-9
M. Wt: 403.2 g/mol
InChI Key: HPJGAHQXKWPDQB-UHFFFAOYSA-N
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Description

2-Bromobenzene-1,4-dicarboxylic acid–pyridine (1/2) is a compound that combines 2-bromobenzene-1,4-dicarboxylic acid and pyridine in a 1:2 ratio

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromobenzene-1,4-dicarboxylic acid typically involves the bromination of benzene-1,4-dicarboxylic acid. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions . The reaction conditions often include maintaining a specific temperature and using solvents like dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromobenzene-1,4-dicarboxylic acid–pyridine (1/2) can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like hydroxide ions, amines, and thiols. Conditions often involve the use of polar solvents and elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.

Major Products Formed

    Substitution Reactions: Products may include substituted benzene derivatives with various functional groups replacing the bromine atom.

    Oxidation and Reduction Reactions: Products can include carboxylates, alcohols, or other oxidized/reduced forms of the original compound.

Mechanism of Action

The mechanism of action of 2-bromobenzene-1,4-dicarboxylic acid–pyridine (1/2) involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby affecting their activity . The compound’s bromine atom and carboxylic acid groups play crucial roles in these interactions, facilitating binding and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromobenzene-1,4-dicarboxylic acid–pyridine (1/2) is unique due to the presence of both bromine and carboxylic acid functional groups, which confer distinct reactivity and binding properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

CAS No.

192770-03-9

Molecular Formula

C18H15BrN2O4

Molecular Weight

403.2 g/mol

IUPAC Name

2-bromoterephthalic acid;pyridine

InChI

InChI=1S/C8H5BrO4.2C5H5N/c9-6-3-4(7(10)11)1-2-5(6)8(12)13;2*1-2-4-6-5-3-1/h1-3H,(H,10,11)(H,12,13);2*1-5H

InChI Key

HPJGAHQXKWPDQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC=C1.C1=CC=NC=C1.C1=CC(=C(C=C1C(=O)O)Br)C(=O)O

Origin of Product

United States

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